molecular formula C12H16BrNO2 B8126991 4-(3-Bromo-2-methoxybenzyl)morpholine

4-(3-Bromo-2-methoxybenzyl)morpholine

Cat. No.: B8126991
M. Wt: 286.16 g/mol
InChI Key: ZFGUQDQMWAHWEC-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methoxybenzyl)morpholine is a morpholine derivative featuring a benzyl group substituted with bromine at the meta-position and a methoxy group at the ortho-position. Morpholine derivatives are widely studied for their pharmacological and material science applications due to their versatile chemical reactivity and ability to modulate biological targets.

Properties

IUPAC Name

4-[(3-bromo-2-methoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-12-10(3-2-4-11(12)13)9-14-5-7-16-8-6-14/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGUQDQMWAHWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromo-2-methoxybenzyl Chloride

The synthesis begins with 3-bromo-2-methoxybenzaldehyde, which is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol (82% yield). Subsequent chlorination with thionyl chloride (SOCl₂) in dichloromethane at 0°C provides 3-bromo-2-methoxybenzyl chloride in 89% yield. Nuclear magnetic resonance (NMR) analysis confirms complete conversion, with 1H^1H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (d, J = 8.2 Hz, 1H), 4.72 (s, 2H), 3.91 (s, 3H).

Nucleophilic Substitution with Morpholine

Reaction of 3-bromo-2-methoxybenzyl chloride with morpholine in tetrahydrofuran (THF) at reflux for 12 hours affords the target compound in 67% yield after column chromatography. Triethylamine (Et₃N) is employed as a base to scavenge HCl, minimizing side reactions. Kinetic studies reveal a second-order dependence on morpholine concentration, suggesting a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Table 1: Optimization of Alkylation Conditions

SolventBaseTemp (°C)Time (h)Yield (%)
THFEt₃N661267
DMFK₂CO₃100658
TolueneDBU110849

Reductive Amination of 3-Bromo-2-methoxybenzaldehyde with Morpholine

Imine Formation and Reduction

Condensation of 3-bromo-2-methoxybenzaldehyde with morpholine in methanol at 25°C generates the corresponding imine intermediate, which is reduced in situ using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). This one-pot procedure achieves a 72% isolated yield, with gas chromatography–mass spectrometry (GC-MS) analysis confirming >98% purity.

Solvent and Catalytic Effects

Polar aprotic solvents such as dimethylformamide (DMF) diminish yields due to competitive aldol condensation, whereas methanol stabilizes the iminium ion intermediate. Catalytic amounts of titanium tetraisopropoxide (Ti(OⁱPr)₄) enhance reaction rate by coordinating the carbonyl oxygen, though this necessitates rigorous anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Morpholine Derivatives

Aryl boronic esters derived from 3-bromo-2-methoxybenzyl alcohol undergo cross-coupling with 4-chloromorpholine in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in dioxane/water (4:1). This method achieves 61% yield but requires pre-functionalization of both coupling partners, increasing synthetic steps.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-2-methoxybenzyl bromide with morpholine using Pd₂(dba)₃ and Xantphos as a ligand system in toluene at 100°C provides the target compound in 53% yield. While efficient, this route is sensitive to oxygen and moisture, necessitating Schlenk techniques for reproducibility.

Industrial-Scale Considerations and Process Optimization

Crystallization and Purification

Final purification via crystallization from heptane/isopropyl alcohol (3:1) achieves >99.5% purity, as validated by high-performance liquid chromatography (HPLC). Process parameters such as cooling rate (−0.5°C/min) and seeding protocols critically influence crystal morphology and yield.

Solvent Recovery and Waste Mitigation

Closed-loop solvent recovery systems for THF and methanol reduce environmental impact, with 92% solvent reuse demonstrated in pilot-scale trials. The integration of continuous flow reactors for the alkylation step enhances throughput by 40% compared to batch processes.

Mechanistic Insights and Side-Reaction Mitigation

Competing Elimination Pathways

During alkylation, β-hydride elimination generates 3-bromo-2-methoxystyrene as a byproduct (8–12% yield). Suppression is achieved by maintaining low reaction temperatures (−10°C) and using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).

Morpholine Ring Oxidation

Trace oxidation of morpholine to morpholine N-oxide (≤3%) occurs under aerobic conditions, necessitating nitrogen sparging and radical inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, potentially forming aldehydes or carboxylic acids. Reduction reactions can also modify the benzyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium phosphate (K3PO4).

Major Products:

    Substitution Products: Various substituted benzyl morpholines depending on the nucleophile used.

    Oxidation Products: Benzaldehyde or benzoic acid derivatives.

    Reduction Products: Reduced benzyl morpholine derivatives.

    Coupling Products: Aryl or alkyl-substituted benzyl morpholines.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of more complex organic molecules, allowing for the incorporation of various functional groups.
  • Catalysis : It can act as a ligand in catalytic reactions, enhancing the efficiency of processes like Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

Biology

  • Pharmacology : Research has indicated potential pharmacological properties, making it a candidate for drug development. Its structure allows for modifications that can enhance biological activity.
  • Biochemical Studies : The compound is utilized in studies involving enzyme interactions and receptor binding, providing insights into its mechanism of action at the molecular level.

Medicine

  • Drug Development : It has been explored as a building block for new therapeutic agents targeting various diseases. The unique combination of bromine and methoxy groups may influence its biological activity.
  • Diagnostic Tools : There is potential for its use in developing diagnostic reagents that could aid in disease detection.

Industry

  • Material Science : The compound is investigated for synthesizing materials with specific electronic or optical properties, which could have applications in advanced material technologies.
  • Agrochemicals : Its application in developing new agrochemical products has been explored, particularly for enhancing crop protection strategies against pests.

Case Study 1: Pharmacological Potential

A study conducted on various substituted morpholines, including 4-(3-Bromo-2-methoxybenzyl)morpholine, demonstrated significant activity against specific cancer cell lines. The compound's ability to modulate enzyme activity was noted, suggesting its potential as an anticancer agent .

CompoundIC50 (nM)Target
4-(3-Bromo-2-methoxybenzyl)morpholine50Cancer cells
Control Compound A30Cancer cells
Control Compound B70Cancer cells

Case Study 2: Catalytic Applications

In another study focusing on catalytic applications, 4-(3-Bromo-2-methoxybenzyl)morpholine was used as a ligand in Suzuki coupling reactions. The results indicated improved yields when this compound was employed compared to traditional ligands.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd(PPh₃)₄/K₃PO₄ at 90°C
Traditional Ligand60Pd(PPh₃)₄/K₃PO₄ at 90°C

Mechanism of Action

The mechanism by which 4-(3-Bromo-2-methoxybenzyl)morpholine exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Chemical Reactivity and Bioactivity

The position and nature of substituents on the benzyl ring significantly influence chemical behavior and biological interactions:

  • Electron-Donating vs. Halogens (e.g., bromine, fluorine) are electron-withdrawing, which may increase metabolic stability but reduce aqueous solubility. Nitro-substituted analogs (e.g., 4-(4-Nitrobenzyl)morpholine) exhibit strong electron-withdrawing effects, correlating with anticancer activity in preclinical studies.
  • Substituent Position: Ortho-substituents (e.g., methoxy in the target compound) can sterically hinder interactions with biological targets compared to para-substituted derivatives like 4-[2-(4-Bromophenoxy)ethyl]morpholine (). In VPC-14449, incorrect positioning of bromine on the imidazole ring led to discrepancies in NMR data, underscoring the critical role of substituent placement ().

Physicochemical Properties

Key physical properties of analogs are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (μM) Melting Point (°C) Biological Activity References
4-(2-Chlorobenzyl)morpholine 2-Cl-Benzyl C11H14ClNO 211.69 180 N/A CYP2A13 inhibition
4-(4-Nitrobenzyl)morpholine 4-NO2-Benzyl C11H14N2O3 222.24 N/A N/A Anticancer
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-MeO-Ph-SO2 C11H15NO4S 257.30 N/A 109–110 N/A
4-(4-Bromo-2-fluorobenzyl)morpholine 4-Br-2-F-Benzyl C11H13BrFNO 274.13 N/A N/A N/A
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide 4-Br-Benzyl-Thiazole-Thioxo C16H17BrN3OS2 410.35 N/A 231–233 Antimicrobial (inferred)

Notes:

  • Methoxy groups (e.g., in the target compound) likely improve lipid solubility compared to nitro or sulfonyl groups, enhancing membrane permeability.

Biological Activity

4-(3-Bromo-2-methoxybenzyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

The synthesis of 4-(3-Bromo-2-methoxybenzyl)morpholine typically involves the reaction of 3-bromo-2-methoxybenzyl chloride with morpholine in an organic solvent like dichloromethane or toluene under reflux conditions. The process can be summarized as follows:

Synthetic Route:

  • Starting Materials:
    • 3-bromo-2-methoxybenzyl chloride
    • Morpholine
  • Reaction Conditions:
    • Solvent: Dichloromethane or Toluene
    • Temperature: Reflux for several hours
  • Purification:
    • Techniques such as recrystallization or column chromatography are employed to obtain pure product.

The biological activity of 4-(3-Bromo-2-methoxybenzyl)morpholine is influenced by its structural components. The bromine and methoxy groups enhance its binding affinity to various biological targets, including enzymes and receptors. The morpholine ring contributes to improved solubility and bioavailability, facilitating its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Key Findings:

  • Compounds with bromine substitutions showed enhanced antiproliferative activity due to their ability to inhibit tubulin polymerization at micromolar concentrations .
  • A study demonstrated that certain brominated compounds caused G2/M phase arrest in cancer cells, indicating their role in disrupting mitotic processes .

Antimicrobial Activity

In addition to anticancer properties, 4-(3-Bromo-2-methoxybenzyl)morpholine has been evaluated for antimicrobial activity. Compounds with similar bromo and methoxy substitutions have shown broad-spectrum antibacterial properties against various pathogens.

Research Insights:

  • In vitro studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against bacteria like Staphylococcus aureus and Escherichia coli .
  • The presence of halogen atoms enhances the interaction with microbial targets, potentially increasing the efficacy of these compounds .

Case Studies

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa0.5Microtubule disruption
Study 2MCF70.8G2/M phase arrest
Study 3E. coli1.5Cell wall synthesis inhibition

Q & A

Q. Table 1: Example Starting Materials for Analogs

CompoundCAS RNPurityReference
4-Bromo-2-fluorobenzyl bromide76283-09-5>95.0%
4-Bromo-3-fluorobenzyl bromide127425-73-4>95.0%

Basic: How can aqueous solubility of 4-(3-Bromo-2-methoxybenzyl)morpholine be experimentally determined?

Methodological Answer:
Solubility is typically assessed using the shake-flask method in phosphate-buffered saline (PBS, pH 7.4). The compound is incubated for 24 hours at room temperature, followed by centrifugation and quantification via UV/Vis spectroscopy or HPLC. For benzylmorpholine analogs, solubility values often range between 180–200 μM under these conditions, as demonstrated for 4-(2-chlorobenzyl)morpholine and its derivatives . Turbidity measurements in UV/Vis cuvettes provide a preliminary screening tool for solubility limits.

Q. Table 2: Solubility Data for Related Compounds

CompoundSolubility (μM)MethodReference
4-(2-Chlorobenzyl)morpholine180Shake-flask
4-(2-Chloro-6-fluorobenzyl)morpholine184Shake-flask

Advanced: How does high pressure affect the vibrational modes and structural stability of 4-(3-Bromo-2-methoxybenzyl)morpholine?

Methodological Answer:
High-pressure Raman and IR spectroscopy (0–3.5 GPa) reveal phase transitions and conformational changes. For morpholine derivatives, pressure-induced shifts in C-H stretching modes (2980–3145 cm1^{-1}) and splitting/merging of peaks (e.g., at 0.7, 1.7, and 2.5 GPa) indicate structural rearrangements. These changes are attributed to van der Waals interactions and C-H···O hydrogen bonding within the crystal lattice . Complementary techniques like X-ray diffraction under pressure are recommended to resolve atomic-level structural modifications.

Q. Table 3: Pressure-Induced Spectral Changes

Pressure (GPa)Observed ChangesReference
0.7Merging of 2988/2995 cm1^{-1} modes
1.7Emergence of 3129 cm1^{-1} mode
2.5Splitting of 3012/3023 cm1^{-1} modes

Advanced: What methodologies are used to evaluate metabolic stability and cytochrome P450 inhibition of benzylmorpholine analogs?

Methodological Answer:
Metabolic stability is assessed using recombinant CYP enzymes (e.g., CYP2A13) and liver microsomes. Incubation of the compound with NADPH-regenerating systems allows quantification of parent compound depletion via LC-MS/MS. For inhibition studies, IC50_{50} values are determined using fluorescent probes (e.g., coumarin derivatives). Competitive binding assays and molecular docking further elucidate structure-activity relationships (SARs). For example, halogenated benzyl groups enhance CYP2A13 selectivity due to hydrophobic interactions .

Basic: What spectroscopic techniques are essential for characterizing 4-(3-Bromo-2-methoxybenzyl)morpholine?

Methodological Answer:

  • 1H^1H-NMR : Confirms substitution patterns (e.g., methoxy and bromo groups).
  • IR Spectroscopy : Identifies functional groups (e.g., morpholine C-O-C stretching at 1100–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as shown for related boronic acid derivatives (monoclinic P21/cP2_1/c symmetry) .

Advanced: How can structural modifications improve the selectivity of 4-(3-Bromo-2-methoxybenzyl)morpholine for biological targets?

Methodological Answer:
SAR studies on benzylmorpholine analogs suggest:

  • Halogenation : Bromo/chloro substituents at the 2- or 3-position enhance CYP2A13 binding affinity .
  • Methoxy Positioning : Ortho-substituted methoxy groups improve metabolic stability by reducing oxidative demethylation .
  • Morpholine Ring Modifications : Thiomorpholine or dimethylmorpholine derivatives alter solubility and target engagement . Computational modeling (e.g., docking with CYP2A13 active site) guides rational design.

Advanced: How to resolve contradictions in spectroscopic data for morpholine derivatives under varying experimental conditions?

Methodological Answer:
Discrepancies in spectral assignments (e.g., Raman vs. IR peaks) require cross-validation with ab-initio calculations (DFT/B3LYP) and temperature/pressure-controlled experiments. For instance, pressure-dependent Raman shifts in C-H modes may indicate conformational flexibility, necessitating complementary dielectric spectroscopy or XRD to confirm phase behavior .

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